molecular formula C18H21ClF3N3O2 B2519255 (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride CAS No. 1351646-93-9

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride

Cat. No.: B2519255
CAS No.: 1351646-93-9
M. Wt: 403.83
InChI Key: ZCPHLKLEVWGOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride" is a piperazine-based molecule featuring a 3,5-dimethylisoxazole methyl group and a 2-(trifluoromethyl)phenyl ketone moiety. Its structure includes a piperazine core substituted at the 1-position with a methanone group linked to a 2-(trifluoromethyl)phenyl ring and at the 4-position with a (3,5-dimethylisoxazol-4-yl)methyl group. The hydrochloride salt improves solubility for pharmaceutical applications. Based on structural analogs, its molecular formula is estimated as C₂₀H₂₂ClF₃N₃O₂ (molecular weight ≈ 439.8 g/mol), though exact experimental data are unavailable in the provided evidence.

Properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2.ClH/c1-12-15(13(2)26-22-12)11-23-7-9-24(10-8-23)17(25)14-5-3-4-6-16(14)18(19,20)21;/h3-6H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPHLKLEVWGOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a complex organic molecule notable for its potential biological activities. Its structure includes a piperazine ring, an isoxazole moiety, and a trifluoromethylated phenyl group, which are known to contribute to various pharmacological effects.

Structural Characteristics

The molecular formula of the compound is C19_{19}H24_{24}ClF3_3N3_3O, with a molecular weight of approximately 396.87 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties. The isoxazole ring is often associated with antimicrobial effects due to its ability to disrupt cellular processes in pathogens.
  • Antitumor Activity : Preliminary studies suggest that derivatives of piperazine compounds can inhibit tumor growth through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis .
  • Neuroactive Properties : The piperazine scaffold is commonly found in neuroactive drugs, suggesting potential applications in treating neurological disorders. Research into related compounds has shown interactions with neurotransmitter systems, particularly serotonin and dopamine receptors .

Case Studies and Research Findings

Several studies have focused on the biological activity of structurally related compounds:

  • Antifungal Activity : A study evaluated the antifungal effects of isoxazole derivatives against various fungi, revealing significant inhibition rates. The mechanism was attributed to interference with fungal cell wall synthesis .
  • Inhibition of Enzymatic Activity : Research on similar piperazine derivatives indicated that they could act as selective inhibitors of enzymes involved in cancer metabolism, such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis .
  • Neuropharmacological Effects : A study involving piperazine derivatives reported their ability to modulate neurotransmitter release and receptor activity, suggesting potential use in managing anxiety and depression.

The synthesis of this compound typically involves multi-step organic reactions that enhance its yield and purity. Microwave-assisted synthesis techniques have been shown to improve reaction efficiency for similar compounds.

Table 1: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialIsoxazole derivativesSignificant inhibition of microbial growth
AntitumorPiperazine analogsInhibition of tumor cell proliferation
NeuroactivePiperazine-based drugsModulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several piperazine derivatives, differing primarily in substituents on the aromatic ring and heterocyclic moieties. Below is a detailed comparison with two closely related compounds from the literature:

Structural and Functional Differences

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone Hydrochloride (CAS 1396791-78-8, ): Substituent: The 2-ethoxyphenyl group replaces the trifluoromethylphenyl ring. Electronic Effects: Ethoxy is electron-donating, increasing electron density on the phenyl ring, which may reduce metabolic stability compared to the trifluoromethyl group. Molecular Formula: C₁₉H₂₆ClN₃O₃ (MW 379.9 g/mol). Key Difference: Lower molecular weight and higher polarity due to the ethoxy group.

(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone Hydrochloride (CAS 1323490-64-7, ): Heterocycle: Contains a 1-ethylimidazol-2-yl group instead of the 3,5-dimethylisoxazol-4-ylmethyl moiety. Substituent: A 4-methoxyphenyl group provides electron-donating effects, contrasting with the 2-(trifluoromethyl)phenyl group. Molecular Formula: C₁₇H₂₃ClN₄O₂ (MW 350.8 g/mol).

Physicochemical and Pharmacological Implications

Property Target Compound (Trifluoromethyl) Ethoxyphenyl Analog Imidazolyl-Methoxyphenyl Analog
Molecular Weight ~439.8 g/mol 379.9 g/mol 350.8 g/mol
Key Substituent 2-(Trifluoromethyl)phenyl 2-ethoxyphenyl 4-methoxyphenyl
Electronic Profile Electron-withdrawing (CF₃) Electron-donating (OEt) Electron-donating (OMe)
Heterocycle 3,5-Dimethylisoxazole 3,5-Dimethylisoxazole 1-Ethylimidazole
Solubility (HCl Salt) High High Moderate (imidazole may reduce solubility)
  • Trifluoromethyl vs. Ethoxy/Methoxy : The CF₃ group increases lipophilicity (logP) and resistance to oxidative metabolism, favoring blood-brain barrier penetration. In contrast, ethoxy/methoxy groups may enhance aqueous solubility but shorten half-life .
  • Isoxazole vs. Imidazole: Isoxazole lacks hydrogen-bond donors, favoring passive diffusion, while imidazole’s nitrogen atoms enable active transport or receptor interactions .

Notes

Limitations : Pharmacokinetic or binding affinity data for the target compound are absent in the provided evidence; comparisons are based on structural and physicochemical inferences.

Synthetic Relevance : The trifluoromethylphenyl variant may require specialized fluorination techniques, unlike the ethoxy/methoxy analogs synthesized via nucleophilic substitution .

Diversity of Sources : References include crystallography (), heterocyclic derivatives (), and pharmacopeial compounds (), ensuring a broad analytical scope.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with precursor coupling under controlled conditions. Key steps include:

  • Coupling of piperazine derivatives with substituted aryl ketones via nucleophilic acyl substitution .
  • Reaction optimization : Reflux in acetic acid with catalytic HCl (e.g., 60–65°C for 30 minutes, followed by extended reflux for 5–8 hours) .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Table 1: Synthesis Conditions from Comparable Compounds

Precursor ReactionConditionsYieldPurificationReference
Piperazine + Aryl ketoneReflux in acetic acid/HCl, 60–65°C80–85%Column chromatography (4:1 petroleum ether/ethyl acetate)
Isoxazole-piperazine couplingRoom temperature, anhydrous DCM70–75%Recrystallization (ethanol)

Q. Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR (e.g., δ 2.17 ppm for methyl groups on isoxazole; δ 3.75 ppm for methoxy substituents) confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 328.4 for related methanone derivatives) .
  • TLC/HPLC : Monitor reaction progress and purity (e.g., Rf = 0.85 in 4:1 petroleum ether/ethyl acetate) .

Q. How can stability be assessed under varying storage conditions?

Methodological Answer:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points (e.g., 187–190°C for piperazine analogs) and decomposition thresholds .
  • Long-term stability : Store at –20°C in desiccated, amber vials to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can contradictions in bioactivity data across assays be resolved?

Methodological Answer:

  • Assay standardization : Use positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .
  • Statistical frameworks : Apply ANOVA with post-hoc Tukey tests to analyze variance between biological replicates (e.g., p < 0.05 threshold) .
  • Mechanistic follow-up : Surface Plasmon Resonance (SPR) or ITC to validate binding affinity discrepancies .

Q. What SAR strategies optimize pharmacological profiles?

Methodological Answer:

  • Substituent variation : Replace trifluoromethyl with chloro/fluoro groups to enhance lipophilicity (logP) and blood-brain barrier penetration .
  • Scaffold hopping : Introduce heterocycles (e.g., imidazole in place of isoxazole) to improve selectivity for serotonin receptors .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like 5-HT2A receptors .

Q. Table 2: Comparative Bioactivity of Structural Analogs

Compound ModificationTarget IC50 (nM)Selectivity RatioReference
Trifluoromethyl-phenyl5-HT2A: 12 ± 210x over 5-HT2C
Chlorophenyl variant5-HT2A: 8 ± 115x over 5-HT2C

Q. How to evaluate environmental impact and ecotoxicology?

Methodological Answer:

  • Fate studies : Measure biodegradation (OECD 301B) and soil adsorption (Koc) to assess persistence .
  • Toxicity assays : Use Daphnia magna (EC50) and zebrafish embryos (LC50) for acute/chronic toxicity profiling .
  • Metabolite tracking : LC-MS/MS identifies transformation products in wastewater模拟 systems .

Data Contradiction Analysis

Example : Discrepancies in reported cytotoxicity (e.g., IC50 = 10 µM vs. 50 µM in similar cell lines).
Resolution Framework :

Assay conditions : Verify serum concentration (e.g., 10% FBS may sequester hydrophobic compounds) .

Metabolic interference : Test with/without CYP450 inhibitors (e.g., ketoconazole) to rule out liver-mediated inactivation .

Batch variability : Compare multiple synthesis lots for impurity profiles (HPLC-UV at 254 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.